

Ivosidenib Combination Therapies: A Comparative Guide to Clinical Trial Outcomes

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Compound of Interest

Compound Name: **Ivosidenib**

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For researchers and drug development professionals, this guide provides a comprehensive comparison of clinical trial results for **ivosidenib** combination therapies across various cancers. The data presented is intended to offer an objective overview of efficacy and safety, supported by detailed experimental protocols and visualizations of key pathways and study designs.

Acute Myeloid Leukemia (AML)

The combination of **ivosidenib** with other agents has shown significant promise in treating newly diagnosed IDH1-mutated Acute Myeloid Leukemia (AML), particularly in patients ineligible for intensive chemotherapy.

Ivosidenib in Combination with Azacitidine

The Phase 3 AGILE study has been pivotal in establishing the efficacy of **ivosidenib** in combination with azacitidine. This combination has demonstrated a significant survival benefit and is considered a standard of care for intensive chemotherapy-ineligible patients with IDH1-mutated AML.[1][2]

The AGILE trial was a multicenter, double-blind, randomized, placebo-controlled, phase 3 study.[3]

Endpoint	Ivosidenib + Azacitidine	Placebo + Azacitidine	Hazard Ratio (95% CI)	p-value
Median Overall Survival (OS)	24.0 - 29.3 months[1][4][5][6]	7.9 months[1][4][5][6]	0.42 - 0.44[1][3][5]	<0.0001 - 0.0005[1][5][7]
Event-Free Survival (EFS)	Significantly longer	Shorter	0.33 (0.16 - 0.69)[1][3]	0.0011 - 0.002[1][3][8]
Complete Remission (CR) Rate	47% - 47.2%[1][5]	14.9% - 15%[1][5]	N/A	N/A
CR + CR with Partial Hematologic Recovery (CRh)	52.8% - 69.6%[3][9]	17.6%[3]	N/A	N/A
Overall Response Rate (ORR)	62.5% - 78.3%[5][9]	18.9%[5]	N/A	N/A
Transfusion Independence	46% - 53.8%[1][7]	17.1% - 18%[1][7]	N/A	0.0004 - 0.006[1][10]

Adverse Event (Any Grade)	Ivosidenib + Azacitidine	Placebo + Azacitidine
Nausea	44.4%[1]	39.2%[1]
Vomiting	35%[9]	N/A
Diarrhea	57%[9]	N/A
Constipation	31.9%[1]	52.7%[1]
Febrile Neutropenia	27.8% - 44%[1][9]	33.8% - 34%[1][10]
Anemia	33.3% - 52%[1][9]	31.1%[1]
Thrombocytopenia	29.2% - 65%[1][9]	18.9%[1]
Neutropenia	28% - 35%[9][10]	16% - 21.6%[1][10]
Bleeding Events	41% - 43.1%[1][10]	29% - 31.1%[1][10]
Differentiation Syndrome	13.9% - 14%[1][10]	8% - 8.1%[1][10]
QT Prolongation	29.2%[1]	12.2%[1]

- Patient Population: Adults with previously untreated IDH1-mutated AML who were not candidates for intensive chemotherapy (≥ 75 years old or with comorbidities).[11]
- Randomization: Patients were randomized 1:1.[8]
- Treatment Arms:
 - **Ivosidenib** (500 mg orally once daily) in combination with azacitidine (75 mg/m² subcutaneously or intravenously for 7 days in 28-day cycles).[7]
 - Placebo in combination with azacitidine.[7]
- Primary Endpoint: Event-free survival (EFS), defined as time from randomization to treatment failure (lack of complete remission by week 24), relapse from remission, or death from any cause.[1]

- Key Secondary Endpoints: Overall survival (OS), complete remission (CR) rate, CR with partial hematologic recovery (CRh) rate, and overall response rate (ORR).[3]

Ivosidenib in Combination with Venetoclax ± Azacitidine

Preliminary results from a Phase Ib/II study suggest that a triplet regimen of **ivosidenib**, venetoclax, and azacitidine is safe and highly effective in patients with IDH1-mutated myeloid malignancies.

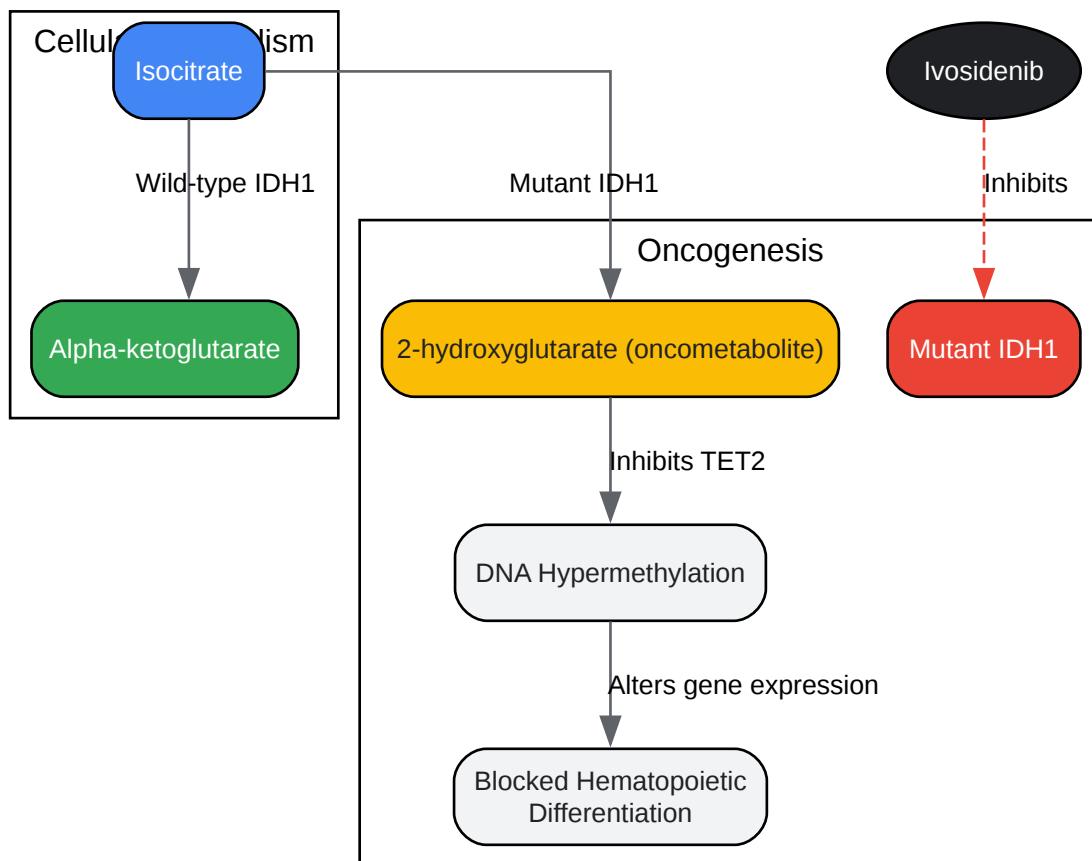
Endpoint	Ivosidenib + Venetoclax + Azacitidine (Triplet)	Ivosidenib + Venetoclax (Doublet)
Composite Complete Remission (CRc)	90%[12]	83%[12]
Measurable Residual Disease (MRD) Negativity	86%[13]	50%[13]
Median Event-Free Survival (EFS)	Not Reached (Triplet associated with better EFS)	Lower than triplet
3-Year Overall Survival (OS)	71.4% (ND AML)[13]	N/A

The combination was reported to be well-tolerated, with the majority of adverse events being grade 1 or 2.[12] The safety profile was consistent with the known profiles of the individual agents.

- Patient Population: Patients aged \geq 18 years with IDH1-mutated relapsed/refractory (R/R) AML, newly diagnosed (ND) AML not eligible for standard induction chemotherapy, or high-risk myelodysplastic syndrome (MDS) or myeloproliferative neoplasm (MPN).[13]
- Treatment Regimens:
 - Phase Ib: Four combination dose levels were evaluated.[13]
 - Phase II Expansion: **Ivosidenib** 500mg daily, venetoclax 400mg on days 1-14, and azacitidine 75mg/m² on days 1-7.[13]
- Primary Objectives: Determine the safety and overall response rate (ORR).[13]

Visualizing the Mechanism and Trial Design

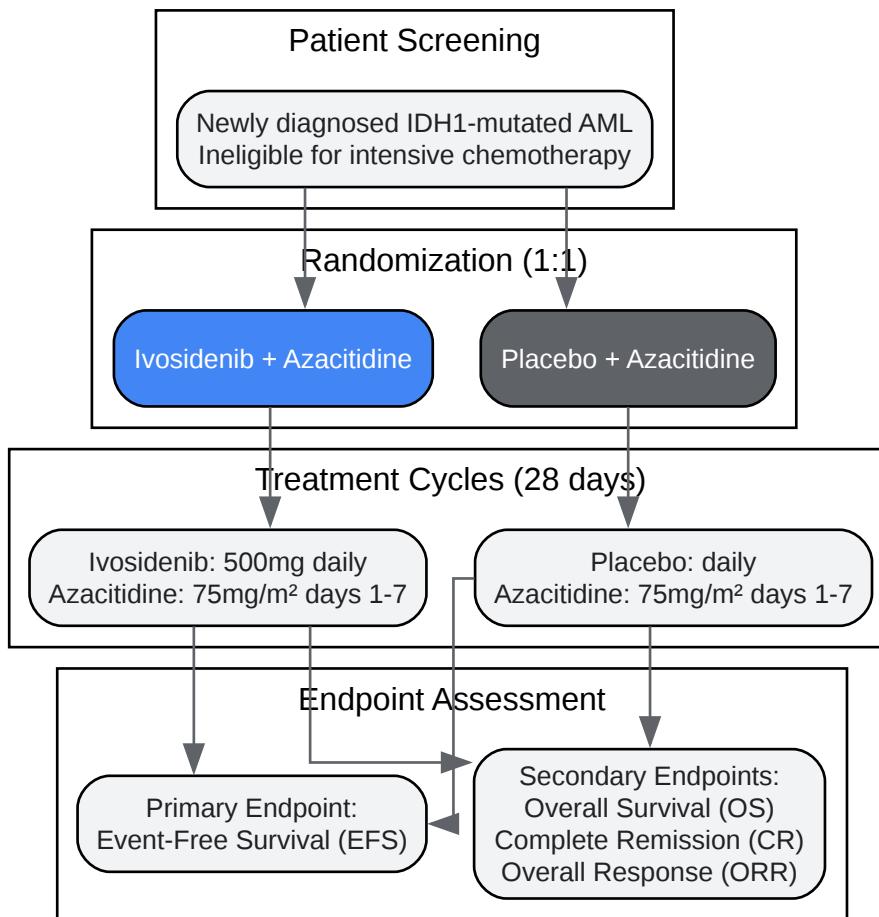
Figure 1: Simplified IDH1 Signaling Pathway and Ivosidenib Action



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Caption: Simplified IDH1 signaling pathway and the inhibitory action of **ivosidenib**.

Figure 2: AGILE Phase 3 Clinical Trial Workflow

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Caption: Workflow of the AGILE Phase 3 clinical trial.

Cholangiocarcinoma

Ivosidenib has also been evaluated in patients with advanced cholangiocarcinoma harboring an IDH1 mutation. The ClarIDHy trial investigated **ivosidenib** as a monotherapy.

Efficacy Data from the ClarIDHy Trial (NCT02989857)

This was a randomized, double-blind, placebo-controlled phase 3 trial in patients with previously treated, IDH1-mutated cholangiocarcinoma.[\[14\]](#)

Endpoint	Ivosidenib	Placebo	Hazard Ratio (95% CI)	p-value
Median Overall Survival (OS)	10.3 months[15] [16][17]	7.5 months (5.1 months adjusted for crossover)[15][16]	0.79 (0.56 - 1.12) [15][16]	0.09 (not significant)[15]
Median Progression-Free Survival (PFS)	2.7 months[17]	1.4 months[17]	0.37 (0.25 - 0.54) [14]	<0.0001[14]

A high rate of crossover from the placebo arm to the **ivosidenib** arm (70%) may have confounded the overall survival results.[14]

The most common adverse reactions ($\geq 15\%$) included fatigue, nausea, abdominal pain, diarrhea, cough, decreased appetite, ascites, vomiting, anemia, and rash.[14]

- Patient Population: Adult patients with previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.[14]
- Randomization: Patients were randomized 2:1.[18]
- Treatment Arms:
 - **Ivosidenib** 500 mg orally once daily.[14]
 - Matched placebo.[14]
- Primary Endpoint: Progression-free survival (PFS) as determined by an independent review committee.[14]
- Key Secondary Endpoint: Overall survival (OS).[15]

Glioma

Ivosidenib has been investigated as a monotherapy in patients with advanced IDH1-mutated glioma.

Efficacy Data from Phase I Trial

A phase I dose-escalation and expansion study evaluated **ivosidenib** in patients with advanced solid tumors, including a cohort with glioma.[19]

Endpoint	Non-enhancing Glioma	Enhancing Glioma
Median Progression-Free Survival (PFS)	13.6 months[19]	1.4 months[19]
Objective Response Rate (ORR)	2.9%[19]	N/A
Stable Disease	85.7%[19]	45.2%[19]

Real-world data suggests a median PFS of 31 months in a cohort of 74 patients with IDHm glioma treated with **ivosidenib**.[20]

Ivosidenib was well-tolerated, with a grade ≥ 3 adverse event rate of 19.7%, of which 3% were considered treatment-related.[19]

- Patient Population: Patients with advanced glioma with an IDH1 mutation.[19]
- Study Design: Multicenter, open-label, phase I dose-escalation and expansion study.[19]
- Treatment: **Ivosidenib** administered orally, with the expansion cohort receiving 500 mg once per day.[19]
- Primary Objectives: Assess safety and tolerability, and determine the maximum tolerated dose.[19]
- Secondary Objectives: Evaluate preliminary clinical response.[19]

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